molecular formula C16H23NO B144926 N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)acetamide CAS No. 139162-43-9

N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)acetamide

Cat. No. B144926
CAS RN: 139162-43-9
M. Wt: 245.36 g/mol
InChI Key: CUMBLUSSCDUGRG-UHFFFAOYSA-N
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Description

The compound N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a derivative of tetrahydronaphthalene, which is a structural motif found in various pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related naphthalene derivatives and their biological activities, which can provide insights into the potential characteristics and activities of the compound .

Synthesis Analysis

The synthesis of naphthalene derivatives typically involves the formation of the naphthalene core followed by functionalization at the desired positions. For instance, the synthesis of 2-acetyl-5,6,7,8-tetrahydronaphthalene derivatives has been described, where the compound is allowed to react with different aromatic aldehydes to produce various derivatives . This suggests that the synthesis of this compound would likely involve similar strategies of functionalization at the 2-position of the tetrahydronaphthalene core.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of a naphthalene core, which can be modified with various substituents to alter its properties. The tetramethyl groups in the compound of interest would likely increase its lipophilicity, potentially affecting its ability to interact with biological membranes and proteins .

Chemical Reactions Analysis

Naphthalene derivatives can undergo a variety of chemical reactions, including reactions with phosphorous pentasulfide to afford thioxopyridine derivatives, condensation with hydrazine hydrate to give pyrazolopyridine derivatives, and cyclization reactions to form complex heterocyclic structures . These reactions demonstrate the chemical versatility of naphthalene derivatives and suggest that this compound could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The presence of tetramethyl groups would likely make the compound more hydrophobic, affecting its solubility in water and organic solvents. The acetamide moiety could contribute to the compound's ability to form hydrogen bonds, potentially influencing its boiling point, melting point, and solubility .

Biological Activity Analysis

Naphthalene derivatives have been shown to possess a range of biological activities. For example, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N, with anti-angiogenic activity . Another derivative demonstrated antiproliferative activities against various human cancer cell lines . These findings suggest that this compound could also exhibit significant biological activities, potentially useful in therapeutic applications.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Research into the biological effects of acetamide, formamide, and their derivatives has continued since initial reviews in the 1980s. These compounds hold commercial importance and have varied biological responses, which reflect both their biology and their usage or proposed usage. The environmental toxicology of these materials has expanded, including data not available in earlier reviews, which helps in understanding their biological consequences upon exposure (Kennedy, 2001).

Pharmacological Insights into Ketamine and Its Derivatives

Ketamine, a compound with structural similarities to acetamide derivatives, exhibits analgesic, anti-inflammatory, and antidepressant actions. It undergoes extensive metabolism to form various metabolites, including norketamine and hydroxynorketamine (HNK) metabolites, which have been studied for their therapeutic potential. This provides insight into the pharmacological activities of acetamide derivatives and their metabolites, opening avenues for new therapeutic uses (Zanos et al., 2018).

Environmental Impacts and Degradation Pathways

The environmental impact of pharmaceuticals, including acetaminophen—a well-studied acetamide derivative—highlights the importance of understanding the degradation pathways and potential toxicities of these compounds in various environments. Research into the occurrences, toxicities, removal technologies, and transformation pathways of acetaminophen has shown that it can reach significant concentrations in wastewater and surface water, necessitating advanced treatment methods to mitigate its impact (Vo et al., 2019).

properties

IUPAC Name

N-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-11(18)17-12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10H,8-9H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMBLUSSCDUGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439303
Record name N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139162-43-9
Record name N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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